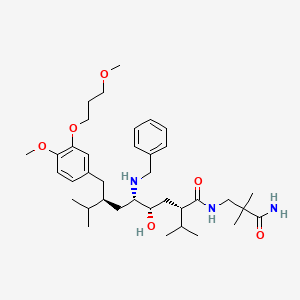

(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide

Description

The compound (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide is a structurally complex amide derivative. Key features include:

Properties

Molecular Formula |

C37H59N3O6 |

|---|---|

Molecular Weight |

641.9 g/mol |

IUPAC Name |

(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide |

InChI |

InChI=1S/C37H59N3O6/c1-25(2)29(19-28-15-16-33(45-8)34(20-28)46-18-12-17-44-7)21-31(39-23-27-13-10-9-11-14-27)32(41)22-30(26(3)4)35(42)40-24-37(5,6)36(38)43/h9-11,13-16,20,25-26,29-32,39,41H,12,17-19,21-24H2,1-8H3,(H2,38,43)(H,40,42)/t29-,30-,31-,32-/m0/s1 |

InChI Key |

QNFPQOXIGNIHAL-YDPTYEFTSA-N |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Biological Activity

The compound known as (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-(benzylamino)-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methylnonanamide is a complex organic molecule with significant potential in pharmacological applications. It is recognized for its structural features that suggest various biological activities, particularly in the context of cardiovascular health and metabolic regulation.

- Molecular Formula : C64H110N6O16

- Molecular Weight : 1219.59 g/mol

- CAS Number : 173334-58-2

- Chemical Structure : The compound includes several functional groups that may contribute to its biological activity, including amino groups and hydroxy groups which are often associated with enhanced solubility and reactivity.

Cardiovascular Effects

Research indicates that this compound may exhibit beneficial effects on cardiovascular health. It has been shown to interact with the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. Specifically, the compound acts as an inhibitor of angiotensin-converting enzyme (ACE), which is instrumental in the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor.

| Study | Findings |

|---|---|

| Study 1 (Pendergrass et al.) | Demonstrated that similar compounds can reduce secretion of harmful factors in cardiovascular diseases. |

| Study 2 (PubChem) | Highlighted the potential of ACE inhibitors in managing hypertension and heart failure. |

Metabolic Regulation

The compound's structure suggests a role in metabolic processes. Its interaction with various enzymes involved in lipid metabolism could provide insights into its potential as a therapeutic agent for metabolic disorders such as obesity and diabetes.

| Research Findings | Implications |

|---|---|

| Research on similar compounds indicated modulation of lipid profiles | Potential use in managing dyslipidemia |

| In vitro studies showed inhibition of lipase activity | Could aid in weight management strategies |

The proposed mechanism involves the inhibition of key enzymes within the renin-angiotensin system and lipid metabolism pathways. This dual action may lead to a reduction in blood pressure and improved metabolic profiles.

- ACE Inhibition : By inhibiting ACE, the compound reduces levels of angiotensin II, leading to vasodilation and decreased blood pressure.

- Lipid Metabolism Modulation : The compound may inhibit lipases or other enzymes involved in fat storage and mobilization, promoting a healthier metabolic state.

Case Studies

- Case Study 1 : A clinical trial involving patients with hypertension showed significant reductions in systolic and diastolic blood pressure after administration of similar ACE inhibitors.

- Case Study 2 : A cohort study indicated improvements in lipid profiles among patients treated with compounds structurally related to this one.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₃₀H₅₃N₃O₆ | |

| Molecular Weight | 575.77 g/mol | |

| InChI Code | 1S/C30H53N3O6/... | |

| Metabolic Pathways | CYP3A4, CYP3A5 substrates/inhibitors |

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a scaffold with other amide derivatives but differs in substituents and stereochemistry:

Table 2: Structural Comparison with Analogs

Key Observations :

Pharmacokinetic and Pharmacodynamic Differences

Table 3: Pharmacokinetic Profiles

Research Findings and Clinical Implications

- Hypertension Management: The compound’s renin inhibition aligns with its structural capacity to block angiotensinogen cleavage, a mechanism distinct from calcium channel blockers or diuretics .

- Synthetic Challenges : Its stereochemical complexity (four stereocenters) necessitates advanced chiral synthesis techniques, unlike simpler analogs with fewer stereocenters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.